Acide 2-cyanothiazole-4-carboxylique

Vue d'ensemble

Description

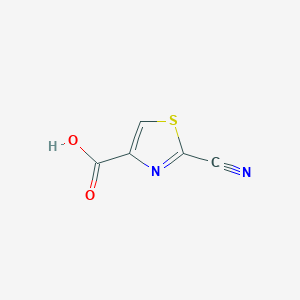

2-Cyanothiazole-4-carboxylic acid is a chemical compound with the molecular weight of 154.15 . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-Cyanothiazole-4-carboxylic acid involves the reaction of cyanogen gas with a readily available dithiane, forming an intermediate which can be further functionalized and isolated by the acylation of the hydroxy group . Dehydration using trimethylsilyl chloride then furnishes 2-cyanothiazole .Applications De Recherche Scientifique

Applications antimicrobiennes

Acide 2-cyanothiazole-4-carboxylique: les dérivés ont été utilisés comme matières premières pour la synthèse de composés présentant des propriétés antimicrobiennes significatives. Ces composés ont montré des résultats prometteurs contre les souches de bactéries et de champignons multirésistantes aux médicaments. Par exemple, certaines bases de Schiff dérivées de 2-aminothiazoles ont démontré des effets inhibiteurs substantiels contre les bactéries à Gram positif et à Gram négatif, ainsi qu'une activité antifongique notable .

Développement de médicaments anticancéreux

L'échafaudage de la 2-aminothiazole, étroitement lié à l'This compound, fait partie des médicaments anticancéreux appliqués cliniquement comme le dasatinib et l'alpelisib. Divers analogues de ce composé ont présenté une activité inhibitrice puissante contre un large éventail de lignées cellulaires cancéreuses humaines, notamment le sein, la leucémie, le poumon, le côlon et autres. Cela souligne le potentiel de l'this compound dans le développement de nouvelles thérapies anticancéreuses .

Effets anti-inflammatoires et analgésiques

La recherche a indiqué que les dérivés de la 2-aminothiazole présentent des effets anti-inflammatoires et analgésiques. Par extension, l'This compound pourrait servir de précurseur dans la synthèse de médicaments visant à traiter l'inflammation et la douleur, qui sont des symptômes courants dans diverses conditions médicales .

Mécanisme D'action

Target of Action

2-Cyanothiazole-4-carboxylic acid, a derivative of thiazole, has been found to have significant biological activities . The primary targets of 2-Cyanothiazole-4-carboxylic acid are Metallo-β-lactamases (MBLs), which are zinc-dependent enzymes capable of hydrolyzing all bicyclic β-lactam antibiotics . These enzymes pose a great threat to public health due to their role in antibiotic resistance .

Mode of Action

2-Cyanothiazole-4-carboxylic acid acts as a broad-spectrum MBL inhibitor . It interacts with its targets by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This interaction inhibits the activity of MBLs, thereby preventing the hydrolysis of β-lactam antibiotics .

Biochemical Pathways

The biochemical pathways affected by 2-Cyanothiazole-4-carboxylic acid are primarily related to antibiotic resistance. By inhibiting MBLs, this compound disrupts the normal function of these enzymes, preventing them from breaking down β-lactam antibiotics . This disruption can help to overcome antibiotic resistance in bacteria that produce MBLs .

Pharmacokinetics

It is known that the compound exhibits favorable synergistic efficacy with meropenem, a carbapenem antibiotic, in a murine sepsis model . This suggests that 2-Cyanothiazole-4-carboxylic acid may have good bioavailability and can effectively reach its target sites in the body .

Result of Action

The molecular and cellular effects of 2-Cyanothiazole-4-carboxylic acid’s action are primarily related to its ability to inhibit MBLs. By preventing these enzymes from hydrolyzing β-lactam antibiotics, 2-Cyanothiazole-4-carboxylic acid can help to overcome antibiotic resistance in bacteria that produce MBLs . This can lead to more effective treatment of bacterial infections with β-lactam antibiotics .

Action Environment

It is known that the compound’s efficacy can be influenced by factors such as the presence of other drugs (eg, Meropenem) and the specific characteristics of the bacterial strains it is used against

Safety and Hazards

The safety data sheet for 2-Cyanothiazole-4-carboxylic acid indicates that it causes skin irritation and serious eye irritation. It may also cause damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Orientations Futures

2-Aminothiazoles, a related class of compounds, have shown promising therapeutic roles and are considered significant in medicinal chemistry . It is anticipated that these synthesized compounds are promising potent antibacterial therapeutic agents . In the future, it is aimed to develop a pharmacophore model from these compounds to have a best lead molecule for the UDP-N-acetylmuramate/ l-alanine ligase target enzyme .

Propriétés

IUPAC Name |

2-cyano-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDDKWORZYQKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211527-90-0 | |

| Record name | 2-Cyano-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)

![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)